molecular formula C8H4F13I B042545 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane CAS No. 2043-57-4

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Cat. No. B042545
CAS RN: 2043-57-4
M. Wt: 474 g/mol
InChI Key: NVVZEKTVIXIUKW-UHFFFAOYSA-N
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Description

"1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane" is a fluorinated compound with potential applications in various chemical processes and reactions. This compound, like other fluorinated alkanes, is characterized by the presence of multiple fluorine atoms attached to its carbon backbone.

Synthesis Analysis

The synthesis of fluorinated compounds such as "1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane" often involves the use of perfluoroalkyl iodides and specific reagents or catalysts. For instance, (Zhdankin, 2010) describes the synthesis of similar compounds using oxidative methods.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is defined by the presence of fluorine atoms, which significantly influence their physical and chemical properties. For example, (Arakaki et al., 2010) discuss the structure of a related fluorotelomer alcohol.

Chemical Reactions and Properties

Fluorinated compounds like "1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane" exhibit unique reactivity due to the presence of fluorine atoms. For example, their reactions with nucleophiles or other organic compounds can lead to a variety of products, as demonstrated in studies such as those by (Banks et al., 1969).

Physical Properties Analysis

The physical properties of such fluorinated compounds are influenced by the strong electronegativity of fluorine atoms. This includes their solubility, boiling point, and stability under various conditions. Research like (Boulahia et al., 1999) provides insights into the physical properties of related fluorinated telomers.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential applications in organic synthesis, are key aspects of such compounds. Studies like (Umemoto & Gotoh, 1987) explore these aspects in depth.

Scientific Research Applications

Safety And Hazards

Operations should be carried out in accordance with good industrial hygiene and safety regulations .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVZEKTVIXIUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047565
Record name 1H,1H,2H,2H-Perfluorooctyl iodide
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Molecular Weight

474.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid; Melting point approximately 20 deg C; [Alfa Aesar MSDS] Solidified mass or fragments; [Sigma-Aldrich MSDS]
Record name Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo-
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Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
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Vapor Pressure

0.8 [mmHg]
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
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Product Name

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

CAS RN

2043-57-4
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
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Record name 1-Iodo-2-(perfluorohexyl)ethane
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Record name Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo-
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Record name 1H,1H,2H,2H-Perfluorooctyl iodide
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Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane
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Record name 1-IODO-2-(PERFLUOROHEXYL)ETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
Reactant of Route 2
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Citations

For This Compound
54
Citations
DJ Adams, EG Hope, AM Stuart, AJ West… - Handbook of …, 2004 - Wiley Online Library
This chapter contains sections titled: (R)‐6,6′‐Bis(tridecafluoro‐n‐hexyl)‐2,2′‐bis(diphenylphosphino)‐1,1′‐binaphthyl ((R)‐Rf‐BINAP). A Multi‐Step Sequence to a Chiral …
Number of citations: 0 onlinelibrary.wiley.com
T Strašák, LČ Šťastná, V Bílková, V Skoupá… - Journal of fluorine …, 2015 - Elsevier
A series of new highly fluorous compounds with tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl substituent was synthesized starting from 3-halopropyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-…
Number of citations: 7 www.sciencedirect.com
D Almantariotis, T Gefflaut, AAH Padua… - The Journal of …, 2010 - ACS Publications
It is proven in this work that it is possible to significantly increase the carbon dioxide uptake by an ionic liquid relying on physical interactions only. The solubility and thermodynamics of …
Number of citations: 171 pubs.acs.org
J Xia, T Johnson, SG Gaynor, K Matyjaszewski… - …, 1999 - ACS Publications
Atom transfer radical polymerization (ATRP) has been successfully carried out in supercritical carbon dioxide (scCO 2 ) for the polymerization of fluorinated (meth)acrylates. In particular, …
Number of citations: 272 pubs.acs.org
Y Yang, KQ Zhao, WH Yu, BQ Wang… - Key Engineering …, 2010 - Trans Tech Publ
Series of semi-fluorinated chain liquid crystals with [1,2,3]-triazole rings have been synthesized with CuI-Et3N catalyzed alkyne-azide cycloaddition reaction. The selectively produced 1,…
Number of citations: 2 www.scientific.net
Z Sofer, J Luxa, D Bouša… - Angewandte Chemie …, 2017 - Wiley Online Library
Layered black phosphorus has been attracting great attention due to its interesting material properties which lead to a plethora of proposed applications. Several approaches are …
Number of citations: 170 onlinelibrary.wiley.com
TN Brown, F Wania - Environmental Science & Technology, 2008 - ACS Publications
A large and ever-increasing number of chemicals are used in commerce, and researchers and regulators have struggled to ascertain that these chemicals do not threaten human health …
Number of citations: 201 pubs.acs.org
N Aydogan, N Aldis, O Guvenir - Langmuir, 2003 - ACS Publications
We report the interfacial properties of a new fluorocarbon−hydrocarbon hybrid surfactant [OH(CH 2 ) 11 N + (C 2 H 4 ) 2 (CH 2 ) 2 (CF 2 ) 5 CF 3 I - , or FHUB], which has a fluorocarbon …
Number of citations: 27 pubs.acs.org
TL Merrigan, ED Bates, SC Dorman… - Chemical …, 2000 - pubs.rsc.org
Ionic liquids formulated from imidazole cations with appended fluorous tails function as surfactants when added to conventional ionic liquids, facilitating the emulsification of …
Number of citations: 278 pubs.rsc.org
Y Zhang, Y Yuan, HQ Geng, JX Xu, XF Wu - Journal of Catalysis, 2022 - Elsevier
Employing a photocatalyst system based on copper and BINAP, visible light-mediated perfluoroalkylative carbonylation of unactivated alkenes has been developed. The method …
Number of citations: 12 www.sciencedirect.com

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